(2R)-2-Methylthiomorpholine hydrochloride
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Overview
Description
(2R)-2-Methylthiomorpholine hydrochloride is a chemical compound that belongs to the class of thiomorpholines Thiomorpholines are heterocyclic compounds containing a sulfur atom in the ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Methylthiomorpholine hydrochloride typically involves the reaction of 2-methylthiomorpholine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Material: 2-Methylthiomorpholine
Reagent: Hydrochloric acid
Reaction Conditions: The reaction is usually conducted at room temperature with constant stirring to ensure complete mixing of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yield and purity, and may include additional steps such as purification and crystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Methylthiomorpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Thiol derivatives
Substitution: Various substituted thiomorpholine derivatives
Scientific Research Applications
(2R)-2-Methylthiomorpholine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2R)-2-Methylthiomorpholine hydrochloride involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved are still under investigation, but it is believed that the sulfur atom in the thiomorpholine ring plays a crucial role in its activity.
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine: The parent compound without the methyl group.
2-Methylthiomorpholine: The compound without the hydrochloride salt.
Morpholine: A similar compound with an oxygen atom instead of sulfur.
Uniqueness
(2R)-2-Methylthiomorpholine hydrochloride is unique due to the presence of both the methyl group and the hydrochloride salt, which may contribute to its distinct chemical and biological properties. The combination of these features makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2R)-2-methylthiomorpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS.ClH/c1-5-4-6-2-3-7-5;/h5-6H,2-4H2,1H3;1H/t5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPHRCQUZILPFE-NUBCRITNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCS1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNCCS1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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